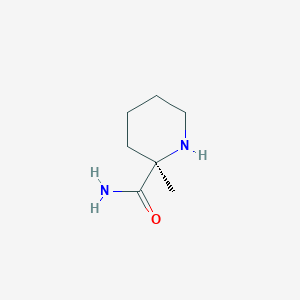
(R)-2-Methylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Methylpiperidine-2-carboxamide is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Methylpiperidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: The chiral center at the 2-position is introduced using chiral catalysts or chiral auxiliaries.
Amidation: The carboxamide group is introduced through amidation reactions, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-2-Methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(R)-2-Methylpiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (R)-2-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or allosteric sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Methylpiperidine-2-carboxamide: The enantiomer of (R)-2-Methylpiperidine-2-carboxamide, with different stereochemistry.
2-Methylpiperidine: Lacks the carboxamide group, making it less versatile in certain applications.
Piperidine-2-carboxamide: Similar structure but without the methyl group at the 2-position.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to its analogs.
Eigenschaften
CAS-Nummer |
132259-55-3 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(2R)-2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m1/s1 |
InChI-Schlüssel |
UJJZRIQSYSSYFS-SSDOTTSWSA-N |
SMILES |
CC1(CCCCN1)C(=O)N |
Isomerische SMILES |
C[C@@]1(CCCCN1)C(=O)N |
Kanonische SMILES |
CC1(CCCCN1)C(=O)N |
Synonyme |
2-Piperidinecarboxamide,2-methyl-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















